molecular formula C15H12F2N2O B12067059 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12067059
M. Wt: 274.26 g/mol
InChI Key: SPTOSNFYKPXCQR-UHFFFAOYSA-N
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Description

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

3-(difluoromethyl)-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H12F2N2O/c16-15(17)12-7-18-13-8-19-14(6-11(12)13)20-9-10-4-2-1-3-5-10/h1-8,15,18H,9H2

InChI Key

SPTOSNFYKPXCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C3C(=C2)C(=CN3)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.

    Substitution: Substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain proteins, while the difluoromethyl group can influence the compound’s metabolic stability and bioavailability. The compound may act by modulating enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.

Biological Activity

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has the following chemical formula:

PropertyValue
Molecular FormulaC₁₅H₁₂F₂N₂O
Molecular Weight274.27 g/mol
CAS Number2149597-58-8
Melting PointNot specified

The compound features a pyrrolo[2,3-c]pyridine core with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position. These substituents are crucial for its biological activity, influencing binding affinity and metabolic stability.

The biological activity of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine primarily stems from its interaction with specific molecular targets. The benzyloxy group enhances binding affinity to various proteins, while the difluoromethyl group contributes to the compound's metabolic stability and bioavailability.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor signaling pathways, impacting cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For instance, pyrrolopyridines have been shown to inhibit various cancer cell lines by targeting kinases involved in cell proliferation and survival.

Case Study : A related compound demonstrated potent inhibitory effects against BRAF(V600E) and EGFR in cancer cell lines, highlighting the potential for similar activities in 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) can enhance potency.
  • Steric Hindrance : The size and position of substituents can affect binding affinity and selectivity for targets.

Comparative Analysis

Comparative studies with similar compounds provide insight into the unique properties of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine:

Compound NameStructural FeaturesNotable Activity
3-Benzyloxy-5-(trifluoromethyl)pyridineTrifluoromethyl instead of difluoromethylEnhanced anticancer properties
3-(Difluoromethyl)pyridineLacks benzyloxy groupReduced complexity and activity

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